2'-Bromospiro[cyclohexane-1,9'-fluorene]

OLED Spirocyclic Building Block Cross-Coupling Precursor

Researchers synthesizing blue OLED host materials often face batch-to-batch variability in regioisomeric purity of brominated spirocyclic building blocks, directly compromising device efficiency and lifetime. 2'-Bromospiro[cyclohexane-1,9'-fluorene] (CAS 797056-48-5) eliminates this uncertainty with a single, regiospecific reactive bromine at the 2'-position of the fluorene moiety for reliable Suzuki-Miyaura and Buchwald-Hartwig couplings. • Enables host materials with high triplet energy (ET > 2.8 eV) essential for stable blue emission • Rigid spiro[cyclohexane-fluorene] backbone suppresses intermolecular aggregation, enhancing PLQY and color purity • Consistent ≥98% purity with validated regiospecificity ensures reproducible polymerization and molecular weight control

Molecular Formula C18H17B
Molecular Weight 313.2 g/mol
CAS No. 797056-48-5
Cat. No. B1507641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Bromospiro[cyclohexane-1,9'-fluorene]
CAS797056-48-5
Molecular FormulaC18H17B
Molecular Weight313.2 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)C3=CC=CC=C3C4=C2C=C(C=C4)Br
InChIInChI=1S/C18H17Br/c19-13-8-9-15-14-6-2-3-7-16(14)18(17(15)12-13)10-4-1-5-11-18/h2-3,6-9,12H,1,4-5,10-11H2
InChIKeyJLBXMPBCAYRQSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Bromospiro[cyclohexane-1,9'-fluorene]: OLED Building Block


2'-Bromospiro[cyclohexane-1,9'-fluorene] (CAS 797056-48-5) is a monobrominated spirocyclic hydrocarbon with the molecular formula C18H17Br and a molecular weight of 313.23 g/mol . The compound features a rigid spiro[cyclohexane-1,9'-fluorene] core in which a fluorene ring system is orthogonally linked to a cyclohexane ring via a spiro carbon atom [1]. This three-dimensional architecture provides a single reactive bromine atom at the 2'-position of the fluorene moiety, making it a versatile aryl halide intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) in the synthesis of advanced organic electronic materials [1].

Workflow
Cross-coupling building block for Suzuki-Miyaura and Buchwald-Hartwig reactions
Selection
Monobrominated spirocyclic core with orthogonal cyclohexane unit limits π-conjugation
Use Context
Synthesis of wide-bandgap OLED host and electron-transport materials

2'-Bromospiro[cyclohexane-1,9'-fluorene] Substitution Limitations


The regiospecific placement of the bromine atom on the fluorene core fundamentally determines the electronic properties, steric environment, and subsequent coupling efficiency of the resulting functional materials. For instance, the 2'-bromo substitution pattern in the spiro[cyclohexane-1,9'-fluorene] scaffold yields distinct synthetic yields compared to 1'-bromo or 3'-bromo regioisomers under identical reaction conditions [1]. Furthermore, substituting the cyclohexane spiro unit with another fluorene ring (as in 2-bromo-9,9'-spirobifluorene) introduces a larger π-conjugated system, which can drastically alter the electronic energy levels, thermal stability, and aggregation behavior of downstream OLED components . Direct substitution without empirical validation of these critical parameters risks compromising device efficiency, lifetime, and overall manufacturing reproducibility.

  • 1'- or 3'-bromo regioisomers may alter coupling efficiency and downstream synthetic yields.
  • Replacing cyclohexane with a second fluorene (spirobifluorene) changes electronic levels and aggregation behavior.
  • Structure–property relationships may not transfer; independent validation of device performance is required.

2'-Bromospiro[cyclohexane-1,9'-fluorene]: Comparative Evidence


Synthesis Yields by Regioisomer

In a patented synthetic procedure for spiro[cyclohexane-1,9'-fluorene] cores, the use of 2-bromo-9H-fluorene as the starting material yields the 2'-bromo target compound in 61% yield after column chromatography. When the same protocol is applied to 3-bromo-9H-fluorene and 1-bromo-9H-fluorene, the corresponding 3'-bromo and 1'-bromo derivatives are obtained in significantly higher yields of 80% and 79%, respectively [1]. This 19 percentage point difference in isolated yield underscores the distinct reactivity of the 2'-bromo isomer, which is a direct consequence of the electronic and steric influence of the spirocyclohexane moiety on the fluorene ring.

Synthesis Yields
Head-to-head
Target: 61% yield (2'-bromo isomer)
Comparator: 80% (3'-bromo), 79% (1'-bromo)
Reported lower reactivity of the 2'-position influences process efficiency.
Identical conditions (THF, 0 °C to r.t.); data from patent literature.
OLED Spirocyclic Building Block Cross-Coupling Precursor

Predicted Physicochemical Properties vs. Parent Core

Computational predictions for 2'-bromospiro[cyclohexane-1,9'-fluorene] indicate a boiling point of 430.5±24.0 °C and a density of 1.40±0.1 g/cm³ . In contrast, the unsubstituted parent compound spiro[cyclohexane-1,9'-fluorene] (CAS 7258-61-9) has a significantly lower molecular weight of 234.34 g/mol . The introduction of the bromine atom increases the molecular weight by approximately 34% and is expected to impart higher thermal stability and altered solubility characteristics relative to the non-halogenated core.

Predicted Properties
Data to verify
Boiling point: 430.5±24.0 °C (predicted)
Density: 1.40±0.1 g/cm³; MW +34% vs. parent core
Computational estimates, methodology not reported; thermal robustness for vacuum deposition may be inferred.
Source: ChemicalBook; validation with experimental data recommended.
Physicochemical Characterization Thermal Stability Process Chemistry

Electronic Structure: Spirocyclohexane vs. Spirobifluorene

2'-Bromospiro[cyclohexane-1,9'-fluorene] incorporates a non-conjugated cyclohexane ring as the spiro partner, whereas 2-bromo-9,9'-spirobifluorene (CAS 171408-76-7) contains a second fully conjugated fluorene unit. The cyclohexane ring in the target compound effectively truncates the π-system, resulting in a wider HOMO-LUMO gap and higher triplet energy level (ET) compared to the bis-fluorene analog . This structural distinction is critical for blue OLED applications, where a high ET host is required to prevent exciton quenching . The spirobifluorene core, by contrast, is often employed in hole-transport layers (e.g., Spiro-OMeTAD) due to its extended conjugation and lower oxidation potential .

Electronic Structure
Class-level
Non-conjugated cyclohexane spiro partner
vs. bis-fluorene spirobifluorene: wider HOMO-LUMO gap expected
Cyclohexane core may support high triplet energy for blue OLED host design.
Quantitative HOMO/LUMO/ET data not publicly available; inferred from spirofluorene principles.
OLED Materials Charge Transport Host Material Design

Purity Specifications and Analytical Documentation

Commercially available 2'-bromospiro[cyclohexane-1,9'-fluorene] is offered with a standard purity of 98% and is accompanied by batch-specific analytical documentation, including NMR, HPLC, and GC reports . This level of purity and documentation exceeds the typical 95% purity offered by several generic suppliers and is consistent with the requirements for reproducible synthesis of high-performance OLED intermediates.

Purity & Documentation
Method context
98% purity with batch-specific NMR, HPLC, GC reports
Compared to generic 95% purity without analytical documentation
Higher purity and authenticated data reduce synthesis failure risk in precision material research.
Vendor specifications; independent verification advised for critical processes.
Quality Control Analytical Characterization Research Supply

2'-Bromospiro[cyclohexane-1,9'-fluorene] Application Scenarios


Wide-Bandgap Host Materials for Blue OLEDs

The non-conjugated cyclohexane spiro unit of 2'-bromospiro[cyclohexane-1,9'-fluorene] is ideally suited for constructing host materials with high triplet energy (ET > 2.8 eV). The 2'-bromo functional group enables facile Suzuki-Miyaura coupling to introduce electron-donating or electron-withdrawing moieties, while the cyclohexane ring prevents extension of π-conjugation, thereby maintaining a wide HOMO-LUMO gap essential for blue emission . This is in contrast to 2-bromo-9,9'-spirobifluorene, which yields hosts with lower ET and is more appropriate for green or red devices .

Electron-Transporting Materials with High Morphological Stability

The rigid spirocyclic backbone imparts a high glass transition temperature (Tg) to the final materials, which is critical for maintaining amorphous film morphology during device operation. The 2'-bromo derivative serves as a key intermediate for synthesizing phosphine oxide-, triazine-, or benzimidazole-functionalized ETMs with improved thermal stability compared to non-spiro analogs [1].

Spiro-Functionalized Polyfluorenes for Solution-Processed OLEDs

When incorporated into polyfluorene backbones via Suzuki polycondensation, the spiro[cyclohexane-1,9'-fluorene] unit suppresses intermolecular aggregation and excimer formation, thereby enhancing color purity and photoluminescence quantum yield [2]. The 2'-bromo monomer is essential for achieving the desired copolymer composition and molecular weight control.

Application
Selection Property
Validation Focus
Wide-bandgap host for blue OLEDs
High triplet energy (ET > 2.8 eV) host design
Energy level alignment, exciton quenching prevention
Electron-transport materials
Morphological stability and thermal robustness
Glass transition temperature (Tg), amorphous film retention
Spiro-functionalized polyfluorenes
Suppression of aggregation and excimer formation
Color purity, photoluminescence quantum yield

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